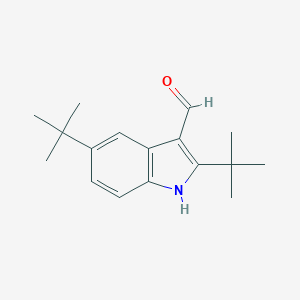

2,5-ジ-tert-ブチル-1H-インドール-3-カルバルデヒド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Ditert-butyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

科学的研究の応用

Pharmaceutical Applications

Synthesis of Drug Candidates

2,5-Di-tert-butyl-1H-indole-3-carbaldehyde serves as an intermediate in the synthesis of multiple pharmaceutical compounds. Its derivatives have been explored for their potential in treating neurological disorders and other diseases. For instance, it has been utilized in the synthesis of cannabinoid CB2 receptor ligands, which are significant in pain management and anti-inflammatory therapies .

Case Study: CFTR Potentiators

A notable application is its role in the discovery of novel CFTR potentiators. High-throughput screening identified derivatives of this compound that enhance the function of the CFTR protein, which is crucial for cystic fibrosis treatment. Variants of 2,5-di-tert-butyl-1H-indole-3-carbaldehyde demonstrated increased potency, leading to further modifications aimed at improving solubility and efficacy .

Agrochemical Applications

Plant Growth Regulators

The compound has been investigated as a potent plant-growth inhibitor. Its derivatives have shown promise in regulating plant growth by affecting hormonal pathways, thereby enhancing agricultural productivity while reducing reliance on conventional herbicides .

Biochemical Research

Indole Derivatives Studies

In biochemical research, 2,5-di-tert-butyl-1H-indole-3-carbaldehyde is utilized to study indole derivatives' biological activities. These studies are crucial for understanding metabolic processes and developing new therapeutic strategies against various diseases .

Case Study: Antileishmanial Activity

Research has highlighted the antileishmanial properties of certain derivatives of this compound. The structure-activity relationship (SAR) studies indicate that modifications can significantly enhance biological activity against Leishmania parasites, providing insights into potential treatments for leishmaniasis .

Material Science Applications

Development of Novel Materials

The compound's unique electronic properties make it a candidate for developing advanced materials. Research is ongoing into its use in organic semiconductors and photovoltaic devices due to its ability to form stable structures with desirable electronic characteristics .

Data Summary Table

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Pharmaceuticals | Drug synthesis (CB2 receptor ligands) | Enhanced efficacy in pain management |

| Agrochemicals | Plant growth inhibitors | Increased agricultural productivity |

| Biochemical Research | Indole derivative studies | Insights into metabolic processes |

| Material Science | Organic semiconductors | Potential for photovoltaic applications |

作用機序

Target of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives, which include 2,5-ditert-butyl-1h-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures .

Mode of Action

It’s known that 1h-indole-3-carbaldehyde and its derivatives can undergo c–c and c–n coupling reactions and reductions easily , which may suggest a similar mode of action for 2,5-ditert-butyl-1H-indole-3-carbaldehyde.

Biochemical Pathways

It’s known that indole derivatives, which include 2,5-ditert-butyl-1h-indole-3-carbaldehyde, are found in many natural products like indole alkaloids, fungal, and marine organisms . These compounds have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Pharmacokinetics

It’s known that this compound is used in the synthesis of pharmaceuticals , which suggests that it has some degree of bioavailability.

Result of Action

Given its role as a precursor in the synthesis of biologically active structures , it can be inferred that this compound may contribute to the biological activities associated with these structures.

Action Environment

Given its use in the synthesis of pharmaceuticals , it can be inferred that factors such as temperature, pH, and presence of other compounds may influence its action and stability.

生化学分析

Biochemical Properties

. They play a crucial role in cell biology and are used in the synthesis of biologically active compounds .

Cellular Effects

The specific cellular effects of 2,5-ditert-butyl-1H-indole-3-carbaldehyde are not well-documented. Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,5-ditert-butyl-1H-indole-3-carbaldehyde is not well-understood. Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 2,5-ditert-butyl-1H-indole-3-carbaldehyde are not well-studied. Indole derivatives are known to be involved in various metabolic pathways .

準備方法

The synthesis of 2,5-ditert-butyl-1H-indole-3-carbaldehyde typically involves the reaction of 2,5-dibromo-3-methoxy-1,4-dianiline with propargylic alcohol in the presence of palladium acetate, 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate in N-methyl-2-pyrrolidone . This method provides a high yield of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

化学反応の分析

2,5-Ditert-butyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles.

類似化合物との比較

Similar compounds to 2,5-ditert-butyl-1H-indole-3-carbaldehyde include other indole derivatives such as 1H-indole-3-carbaldehyde, 2-chloroindole-3-carbaldehyde, and 3-acetyl-2-chloroindole . These compounds share similar chemical properties and reactivity but differ in their specific substituents and biological activities. The uniqueness of 2,5-ditert-butyl-1H-indole-3-carbaldehyde lies in its bulky tert-butyl groups, which can influence its reactivity and interactions with biological targets .

生物活性

2,5-Ditert-butyl-1H-indole-3-carbaldehyde is an indole derivative recognized for its potential biological activities. Indole compounds are significant in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of 2,5-ditert-butyl-1H-indole-3-carbaldehyde, discussing its mechanisms of action, biochemical properties, and relevant case studies.

2,5-Ditert-butyl-1H-indole-3-carbaldehyde is synthesized through various methods, typically involving the reaction of substituted indoles with aldehydes or other electrophiles. The synthesis often utilizes palladium-catalyzed reactions to form the desired compound efficiently. Its chemical structure allows for multiple functionalizations, making it a versatile building block in organic synthesis.

The exact mechanisms of action for 2,5-ditert-butyl-1H-indole-3-carbaldehyde remain under investigation. However, it is known that indole derivatives can influence several cellular pathways:

- Cell Signaling : Indole derivatives have been shown to modulate cell signaling pathways, potentially affecting gene expression and cellular metabolism.

- Enzyme Interaction : These compounds may interact with various enzymes, leading to inhibition or activation that can alter metabolic processes.

| Mechanism | Description |

|---|---|

| Cell Signaling | Modulation of pathways affecting gene expression |

| Enzyme Interaction | Inhibition/activation of metabolic enzymes |

| Antioxidant Activity | Potential to scavenge free radicals |

Anticancer Properties

Research indicates that 2,5-ditert-butyl-1H-indole-3-carbaldehyde exhibits anticancer properties. It has been studied for its ability to inhibit nucleotide biosynthesis and induce apoptosis in cancer cells. This activity is crucial for developing novel anticancer therapies.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and NLRP3 inflammasome activation.

Case Study 1: Anticancer Activity

A study demonstrated that 2,5-ditert-butyl-1H-indole-3-carbaldehyde significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the compound's ability to alleviate inflammation in models of acute intestinal injury. The results indicated that treatment with this indole derivative reduced levels of inflammatory markers and improved epithelial barrier function.

特性

IUPAC Name |

2,5-ditert-butyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-16(2,3)11-7-8-14-12(9-11)13(10-19)15(18-14)17(4,5)6/h7-10,18H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYUDFPDMGDXTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。